molecular formula C20H19IN2O3S B10896630 (2Z,5E)-5-(3-iodo-4-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one

(2Z,5E)-5-(3-iodo-4-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B10896630
M. Wt: 494.3 g/mol
InChI Key: VSMFVEOAKLQBDC-RAYXNOPOSA-N
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Description

5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE is a complex organic compound with a unique structure that includes iodine, methoxy, and thiazolidinone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-iodo-4-methoxybenzaldehyde with 2-methoxyethylamine and phenylisothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The product is then purified using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of thiazolidine derivatives.

    Substitution: Formation of various substituted thiazolidinones.

Scientific Research Applications

5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,5-Diiodo-4-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one
  • 5-[3-Iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one

Uniqueness

5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE is unique due to its specific substitution pattern and the presence of both methoxy and iodine groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H19IN2O3S

Molecular Weight

494.3 g/mol

IUPAC Name

(5E)-5-[(3-iodo-4-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H19IN2O3S/c1-25-11-10-23-19(24)18(13-14-8-9-17(26-2)16(21)12-14)27-20(23)22-15-6-4-3-5-7-15/h3-9,12-13H,10-11H2,1-2H3/b18-13+,22-20?

InChI Key

VSMFVEOAKLQBDC-RAYXNOPOSA-N

Isomeric SMILES

COCCN1C(=O)/C(=C\C2=CC(=C(C=C2)OC)I)/SC1=NC3=CC=CC=C3

Canonical SMILES

COCCN1C(=O)C(=CC2=CC(=C(C=C2)OC)I)SC1=NC3=CC=CC=C3

Origin of Product

United States

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